3-Naphthalen-1-yl-phenylamine

Description

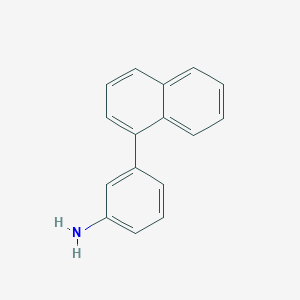

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZKEJQEXUTOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308289 | |

| Record name | 3-(1-Naphthalenyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728919-25-3 | |

| Record name | 3-(1-Naphthalenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728919-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Naphthalenyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Naphthalen 1 Yl Phenylamine and Its Derivatives

Transition Metal-Catalyzed Coupling Reactions for C–N Bond Formation

Transition metal catalysis, particularly using palladium and copper, represents the most powerful and widely employed strategy for the synthesis of diarylamines, including 3-Naphthalen-1-yl-phenylamine. These methods offer high efficiency and broad substrate scope.

Development and Optimization of Palladium-Catalyzed Amination Protocols

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. organic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. The development of specialized phosphine (B1218219) ligands has been instrumental in improving the efficiency and scope of this reaction, allowing for the coupling of a wide variety of substrates, including those with steric hindrance or challenging electronic properties. acs.orgmit.edu For instance, the use of bulky, electron-rich phosphine ligands in combination with a palladium precursor like Pd₂(dba)₃ has proven effective for the N-arylation of various amines with aryl halides. mit.edu

The general protocol for the Buchwald-Hartwig amination to synthesize a diarylamine like this compound would involve the reaction of a naphthalene (B1677914) derivative (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene) with 3-aminophenol (B1664112) or a related aniline (B41778) derivative. The reaction is typically carried out in a suitable solvent such as toluene (B28343) or THF, with a base like sodium tert-butoxide (NaOtBu) to facilitate the catalytic cycle. rsc.org The choice of ligand is critical, with various biarylphosphines and ferrocenylphosphines demonstrating high efficacy. organic-chemistry.org

Recent advancements have focused on developing more robust and user-friendly catalyst systems. This includes the creation of air-stable, one-component precatalysts that simplify the reaction setup. organic-chemistry.org Furthermore, research has explored the use of aqueous ammonia (B1221849) and hydroxide (B78521) bases, enabled by specific ligand designs, to broaden the applicability and environmental friendliness of the process. organic-chemistry.org

A specific synthesis of this compound has been reported via a palladium/mannose-promoted tandem cross-coupling and nitro reduction process. rsc.org Spectroscopic data for the synthesized compound confirmed its structure. rsc.org

Table 1: Selected Palladium-Catalyzed Amination Systems

| Catalyst System | Reactants | Key Features |

|---|---|---|

| Pd(OAc)₂ / DPEphos | Anilines and Aryl Bromides | Highly active for a variety of substrates, including electron-poor anilines and electron-rich aryl bromides. mit.edu |

| Pd₂(dba)₃ / P(t-Bu)₂-o-biphenyl | Aniline, Aryl Bromide, and Aryl Chloride | Enables one-pot synthesis of triarylamines. mit.edu |

| Pd(dba)₂ / Bulky Ligands | 4-Halo-1H-1-tritylpyrazoles and Alkyl Amines | Effective for C4 amination of pyrazoles, though can be sensitive to β-hydrogen elimination. nih.gov |

Exploration of Copper-Catalyzed Amination Strategies

Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, is a classical and economically viable alternative to palladium-catalyzed methods. bohrium.com Historically, these reactions required harsh conditions, but significant progress has been made in developing milder and more efficient protocols. Modern copper-catalyzed amination reactions can be performed under relatively mild conditions, often with the aid of ligands to enhance the catalyst's activity and stability. bohrium.com

The synthesis of diarylamines via copper catalysis typically involves the reaction of an aryl halide with an amine in the presence of a copper(I) or copper(II) salt and a base. Ligands such as diamines, amino acids, and N-heterocyclic carbenes (NHCs) have been shown to promote these reactions effectively. bohrium.com For instance, a simple and ligand-free system using CuCl as the sole catalyst has been developed for the synthesis of symmetric diarylamines from aryl boronic acids and sodium nitrite. acs.org Another approach utilizes aqueous ammonia for a straightforward synthesis of anilines. nih.gov

While often requiring higher temperatures than palladium-catalyzed systems, copper-catalyzed methods offer advantages in terms of cost and the potential for different reactivity patterns. bohrium.com Research continues to expand the scope and utility of copper-catalyzed aminations, making them an increasingly attractive option for the synthesis of complex molecules. bohrium.com

Table 2: Examples of Copper-Catalyzed Amination Systems

| Catalyst System | Reactants | Key Features |

|---|---|---|

| CuCl | Aryl Boronic Acids and NaNO₂ | Ligand- and base-free synthesis of symmetric diarylamines. acs.org |

| Copper Salt | o-Bromoarylamine and Nitriles | Improved, ligand-free synthesis of benzimidazoles under mild conditions. rsc.org |

Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Diarylamine Synthesis

The quest for more efficient, selective, and sustainable methods for diarylamine synthesis has led to the exploration of novel catalytic systems. One such innovation involves the use of gold-palladium alloy nanoparticles supported on titanium dioxide (Au-Pd/TiO₂). nih.govsemanticscholar.org This heterogeneous catalyst facilitates the synthesis of diarylamines through an acceptorless dehydrogenative aromatization process, starting from cyclohexylamines. nih.govsemanticscholar.orgrsc.org This method is environmentally benign as it does not require oxidants and produces molecular hydrogen as a byproduct. rsc.org The bimetallic nature of the catalyst is crucial, showing superior activity compared to monometallic gold or palladium catalysts. nih.govsemanticscholar.org

Another novel approach is the umpolung Chan-Lam coupling, which utilizes a copper catalyst for the synthesis of unsymmetrical diarylamines from arylboronic esters and aryl azides. acs.org This method operates at mild temperatures (25-35 °C) without the need for additional ligands, offering a cost-effective and streamlined route to a diverse range of diarylamines. acs.org

Furthermore, advancements in understanding reaction mechanisms have led to the development of strategies like ring-opening difunctionalization. This involves the synthesis of ortho-amino-functionalized diaryliodonium salts, which then undergo a one-pot sequential arylation and ring-opening to yield highly functionalized diarylamines. su.se This method provides excellent atom and step economy. su.se

Transition Metal-Free Synthetic Approaches

While transition metal-catalyzed reactions are dominant, concerns about cost and potential metal contamination of products have driven the development of metal-free alternatives for diarylamine synthesis. semanticscholar.org These methods often rely on classical organic reactions, sometimes with modern mechanistic insights leading to improved protocols.

Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-N bonds, particularly when one of the aromatic rings is electron-deficient. acs.org The reaction proceeds via the attack of a nucleophile (the amine) on an aryl halide or sulfonate bearing electron-withdrawing groups, leading to the formation of a Meisenheimer complex, which then eliminates the leaving group to afford the diarylamine.

While SNAr is a powerful tool, its utility can be limited by the electronic and steric properties of the substrates. acs.org For instance, the synthesis of sterically hindered diarylamines can be challenging. acs.orgnih.gov Recent studies have focused on expanding the scope of SNAr reactions, for example, through the use of diaryliodonium salts. su.se The reaction of piperidine (B6355638) with certain diaryliodonium salts proceeds through an SNAr pathway to form novel ortho-amino-functionalized diaryliodonium salts, which can be further transformed into complex diarylamines. su.se

Investigation of Desulfinylative Rearrangement Mechanisms (e.g., Smiles Rearrangement)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that offers a regioselective and metal-free route to diarylamines, particularly for constructing sterically hindered systems. acs.orgumich.edu A novel desulfinylative Smiles rearrangement has been developed, where diarylamines are obtained directly from sulfinamides under mild conditions. acs.orgnih.govmanchester.ac.uk This transformation proceeds via a proposed 3-exo-trig Smiles pathway and highlights the distinct reactivity of the sulfinamide group compared to the more common sulfonamides. acs.orgnih.gov This method has proven successful in synthesizing highly hindered diarylamines that are not easily accessible through traditional intermolecular SNAr reactions. acs.orgmanchester.ac.uk

Mechanistic investigations suggest that this rearrangement avoids a thia-Fries type intermediate. acs.orgnih.gov The reaction's success in forming challenging C-N bonds underscores the potential of harnessing rearrangement reactions for the efficient synthesis of complex organic molecules. acs.orgnih.govmanchester.ac.uk

Advanced Synthetic Strategies for Diarylamine Scaffolds

The synthesis of diarylamines, including the this compound scaffold, benefits from general advancements in organic chemistry. These strategies focus on creating the core diarylamine structure with efficiency, control, and environmental consideration.

Acceptorless Dehydrogenative Aromatization Catalysis

A notable advancement in diarylamine synthesis is the use of acceptorless dehydrogenative aromatization (ADA). This environmentally benign method avoids the need for stoichiometric chemical oxidants, generating molecular hydrogen as the primary byproduct. semanticscholar.orgrsc.org Research has demonstrated the efficacy of a gold-palladium alloy nanoparticle catalyst supported on titanium dioxide (Au-Pd/TiO₂) for this transformation. nih.govresearchgate.net

The process can synthesize a wide array of structurally diverse diarylamines, both symmetrical and unsymmetrical, from various starting materials. nih.gov For instance, symmetrically substituted diarylamines can be formed from cyclohexylamines, while unsymmetrical versions can be produced from combinations like anilines and cyclohexanones or cyclohexylamines and cyclohexanones. semanticscholar.org The catalytic system is heterogeneous, allowing the Au-Pd/TiO₂ catalyst to be recovered and reused without significant loss of performance. semanticscholar.orgresearchgate.net The reaction is typically conducted in a high-boiling solvent like mesitylene (B46885) at elevated temperatures (e.g., 160 °C) under an inert atmosphere. nih.govresearchgate.net The catalytic performance is highly dependent on the bimetallic nature of the catalyst; catalysts containing only gold or only palladium show inferior activity compared to the Au-Pd alloy. semanticscholar.orgrsc.orgresearchgate.net The proposed mechanism involves complex pathways including amine dehydrogenation and condensation reactions. semanticscholar.org

Table 1: Substrate Scope for Au–Pd/TiO₂-Catalyzed Acceptorless Dehydrogenative Aromatization of Cyclohexylamines

| Substrate (Cyclohexylamine Derivative) | Corresponding Diarylamine Product | Yield (%) |

| Cyclohexylamine | Diphenylamine | 98 |

| 2-Methylcyclohexylamine | Di(o-tolyl)amine | 90 |

| 3-Methylcyclohexylamine | Di(m-tolyl)amine | 95 |

| 4-Methylcyclohexylamine | Di(p-tolyl)amine | >99 |

| 4-Ethylcyclohexylamine | 4,4'-Diethyldiphenylamine | >99 |

| 4-tert-Butylcyclohexylamine | 4,4'-Di-tert-butyldiphenylamine | >99 |

| Data sourced from studies on dehydrogenative aromatization catalysis. semanticscholar.org |

Organocatalyzed Atroposelective Synthesis of Axially Chiral Diarylamines

Axial chirality, arising from hindered rotation around a stereogenic axis, is an important feature in modern chemistry. Diarylamine atropisomers, which possess chiral C–N axes, have garnered significant attention. acs.org Organocatalysis has emerged as a powerful tool for the atroposelective synthesis of these molecules. beilstein-journals.org Chiral phosphoric acids (CPAs), a type of Brønsted acid, have been successfully employed to catalyze the enantioselective construction of diarylamine scaffolds. researchgate.netdicp.ac.cn

One effective strategy is the asymmetric electrophilic amination of 3-amino-substituted diarylamines with azodicarboxylates, which yields a variety of acyclic secondary diarylamine atropisomers with high enantioselectivity. acs.orgresearchgate.net This method expands the scope of catalytic asymmetric synthesis beyond more rigid quinoid-type structures. acs.org Another approach involves the desymmetrization of prochiral starting materials. beilstein-journals.org These organocatalytic methods provide access to highly enantioenriched diarylamines under mild conditions, representing a significant step toward controlling the three-dimensional structure of these flexible molecules. mdpi.com The development of these strategies is crucial, as diarylamine atropisomers are often configurationally unstable due to a low rotational barrier. dicp.ac.cn

Table 2: Examples of Organocatalyzed Atroposelective Reactions for Diarylamine Scaffolds

| Catalyst Type | Reaction | Product Type | Enantioselectivity (ee) |

| Chiral Phosphoric Acid (CPA) | Electrophilic Amination | Acyclic Secondary Diarylamine | High |

| Chiral Phosphoric Acid (CPA) | Tandem N-Arylation/Oxidation | N-Aryl Quinone Atropisomer | Good |

| N-Heterocyclic Carbene (NHC) | (3+3) Annulation | N-N Axially Chiral Pyrroles | High |

| Data compiled from recent advances in organocatalysis. acs.orgbeilstein-journals.orgdicp.ac.cn |

Multicomponent Reaction Development for Arylamine Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. arkat-usa.orgnih.gov Various MCRs have been developed for the construction of complex heterocyclic scaffolds incorporating an arylamine moiety. researchgate.net

One such strategy is a zinc-mediated carbonyl alkylative amination, which can couple primary amines, including anilines, with ketones and alkyl halides to build diverse amine scaffolds. acs.org Other MCRs focus on building specific heterocyclic cores. For example, a catalyst-free, three-component reaction of an arylamine, an aldehyde, and a 1,3-dicarbonyl compound can be used to synthesize highly substituted pyrroles. researchgate.net MCRs are invaluable for creating libraries of structurally diverse compounds for various applications and can be initiated through different mechanisms, including photochemical activation or catalysis by metals or organocatalysts. nih.govresearchgate.net These reactions provide a powerful platform for embedding the arylamine scaffold within larger, more complex molecular architectures. beilstein-journals.org

Design and Synthesis of Functionalized this compound Derivatives

Direct synthesis and functionalization methods provide specific pathways to this compound and its derivatives.

A direct synthesis of the parent compound, Naphthalen-1-yl-phenylamine, can be achieved through a ruthenium-catalyzed nucleophilic addition of aniline to an enediyne precursor. acs.org This cyclization reaction proceeds with high regioselectivity, where the aniline nitrogen attacks the internal alkyne carbon of the enediyne, leading to the formation of the functionalized aromatic ring system. acs.org

More complex, functionalized derivatives have also been synthesized. For instance, a silver-catalyzed three-component reaction involving an alkene, a trifluoromethyl source, and an N-nucleophile has been used to create complex structures. sci-hub.se One specific product reported is 2-(Phenylamino)-3-(3,3,3-trifluoro-1-(naphthalen-1-yl)propyl)-naphthalene-1,4-dione, which contains the core N-phenyl-N-(naphthalen-1-yl) fragment attached to a naphthalene-1,4-dione system. sci-hub.se

Furthermore, derivatives can be built by modifying N-(naphthalen-1-yl)amine precursors. The Hantzsch reaction, involving the condensation of N-(naphthalen-1-yl)-N-thiocarbamoyl-β-alanine with α-halocarbonyl compounds, has been used to synthesize aminothiazole derivatives. elaba.lt This approach yields products like 3-[N-(4-methyl-1,3-thiazol-2-yl)-N-(naphthalene-1-yl)amino]propanoic acid, incorporating a functionalized thiazole (B1198619) ring into the diarylamine structure. elaba.lt

Table 3: Selected Synthesized Derivatives of this compound

| Derivative Name | Synthetic Method | Key Reactants |

| Naphthalen-1-yl-phenylamine acs.org | Ruthenium-Catalyzed Cyclization | Enediyne, Aniline |

| 2-(Phenylamino)-3-(3,3,3-trifluoro-1-(naphthalen-1-yl)propyl)-naphthalene-1,4-dione sci-hub.se | Silver-Catalyzed Three-Component Reaction | Alkene, Togni's reagent, N-phenyl-1-naphthylamine |

| 3-[N-(4-methyl-1,3-thiazol-2-yl)-N-(naphthalene-1-yl)amino]propanoic acid elaba.lt | Hantzsch Thiazole Synthesis | N-(naphthalen-1-yl)-N-thiocarbamoyl-β-alanine, Chloroacetone |

| 1-(6-(phenylamino)-2,3-dihydro-1H-cyclopenta[b]naphthalen-4-yl)ethanone google.com | Multi-step synthesis | Not specified |

Advanced Spectroscopic Characterization and Structural Elucidation

Crystallographic Analysis for Solid-State Molecular Geometry and Supramolecular Assembly

Crystallographic analysis, particularly single crystal X-ray diffraction, stands as the gold standard for the unambiguous determination of the molecular structure of crystalline solids. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's conformation in the solid state. Furthermore, it reveals the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice, collectively known as the supramolecular assembly.

Single Crystal X-ray Diffraction for Precise Structural Determination

The technique of single crystal X-ray diffraction involves irradiating a high-quality single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. For a molecule like 3-Naphthalen-1-yl-phenylamine, this analysis would provide definitive information on the planarity of the naphthalene (B1677914) and phenyl rings and the dihedral angle between them.

Despite a thorough search of publicly available scientific literature, specific single crystal X-ray diffraction data for this compound could not be located. The successful application of this technique is contingent on the ability to grow single crystals of suitable size and quality, which can be a challenging and time-consuming process.

Analysis of Molecular Conformation and Intermolecular Interactions in Crystalline States

In the absence of experimental crystallographic data for this compound, a hypothetical analysis would focus on several key aspects. The molecular conformation would be of primary interest, particularly the torsional angle between the phenyl and naphthalene rings, which is influenced by steric hindrance and electronic effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Perturbation Analysis

One-dimensional NMR experiments are fundamental for the initial characterization of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on both the naphthalene and phenyl rings, as well as a signal for the amine (N-H) proton. The integration of these signals would correspond to the number of protons in each environment. The coupling patterns (e.g., doublets, triplets, multiplets) would provide information about the neighboring protons.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. The chemical shifts would indicate whether a carbon is part of an aromatic ring and would be influenced by the electron-donating or -withdrawing nature of the substituents.

Published data from a study by Rohilla et al. provides the following ¹H and ¹³C NMR data for this compound in deuterated chloroform (B151607) (CDCl₃). Current time information in Bangalore, IN.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.06-7.92 | m | 4H | Aromatic Protons |

| 7.93 | d | 1H | Aromatic Proton |

| 7.54 | s | 2H | Aromatic Protons |

| 7.31 | t | 1H | Aromatic Proton |

| 7.17 | d | 1H | Aromatic Proton |

| 7.08 | s | 1H | Aromatic Proton |

| 6.75 | d | 1H | Aromatic Proton |

| 3.82 | s | 2H | NH₂ Protons |

Note: The original source reports a signal at 3.82 ppm with an integration of 2H, which is atypical for a single amine proton and may represent the amine protons of a dimer or an impurity. Standard amine protons typically appear as a broad singlet and the integration should be 1H.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| 146.86 |

| 142.36 |

| 138.77 |

| 133.67 |

| 132.68 |

| 129.81 |

| 128.29 |

| 128.22 |

| 127.66 |

| 126.25 |

| 125.87 |

| 125.73 |

| 125.68 |

| 117.98 |

| 114.25 |

| 114.16 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of protons within the phenyl and naphthalene ring systems, helping to differentiate between the various aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the phenyl and naphthalene rings via the C-C bond.

A search of the available literature did not yield any specific 2D NMR studies (COSY, HSQC, HMBC) for this compound.

Theoretical Calculation of NMR Parameters (e.g., GIAO Method) and Experimental Validation

In modern structural elucidation, theoretical calculations of NMR parameters have become a valuable complementary tool. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to predict the NMR chemical shifts of a molecule.

The process involves first optimizing the geometry of the molecule using computational methods, such as Density Functional Theory (DFT). Then, the GIAO method is applied to this optimized geometry to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts.

These calculated chemical shifts can be compared with the experimental data. A good correlation between the calculated and experimental values provides strong support for the proposed structure and the assignment of the NMR signals. This approach can be particularly helpful in resolving ambiguities in the assignment of complex spectra.

While the GIAO method is a powerful and routinely applied technique, a specific study detailing the theoretical calculation of NMR parameters for this compound was not found in the searched scientific literature.

Based on a comprehensive search of available scientific literature, there are no specific research publications containing detailed experimental or computational analysis of the vibrational spectroscopy for the compound This compound .

Studies providing in-depth Fourier Transform Infrared (FT-IR) spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy, and computational vibrational analysis with Potential Energy Distribution (PED) focus on related but structurally distinct molecules. These include derivatives of aniline (B41778), various naphthalene-containing compounds, and more complex systems incorporating both phenyl and naphthyl moieties. acs.orgmaterialsciencejournal.orgmdpi.comconicet.gov.ar

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound, it is not possible to generate the requested article with the specified sections, detailed research findings, and data tables. Providing an analysis based on related compounds would not adhere to the instructions and would lack the scientific accuracy required for the specific molecule .

Computational Chemistry and Theoretical Investigations

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These methods, rooted in the principles of quantum mechanics, allow for the determination of molecular geometries, energies, and a host of other electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.gov It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. This optimization process seeks the lowest energy conformation of the structure. For instance, in a study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, a related compound, DFT calculations were performed using the B3LYP functional and a 6-31G(d,p) basis set to obtain the optimized molecular geometry. nih.gov The calculated geometric parameters, such as bond lengths and angles, can then be compared with experimental data from techniques like X-ray diffraction to validate the computational model. nih.gov

Table 1: Selected Optimized Geometric Parameters for a Structurally Related Compound (4-methyl-N-(naphthalene-1-yl)benzene sulfonamide)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C-N | 1.42 Å |

| Bond Length | S-N | 1.63 Å |

| Bond Angle | C-N-S | 125.4° |

| Dihedral Angle | C-S-N-C | 80.2° |

This table presents representative data for a related sulfonamide to illustrate the type of information obtained from DFT calculations. The values for 3-Naphthalen-1-yl-phenylamine would differ.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. chalcogen.ro A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. chalcogen.ro For example, in the analysis of various aniline (B41778) derivatives, the HOMO-LUMO gap was used to explain the charge transfer interactions within the molecules. thaiscience.info

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Naphthalene (B1677914)

| Parameter | Energy (eV) |

| EHOMO | -6.13 |

| ELUMO | -1.38 |

| Energy Gap (ΔE) | 4.75 |

This table shows data for the parent naphthalene molecule, as calculated by DFT/aug-cc-pVQZ, to provide a baseline understanding of the electronic properties of the naphthalene moiety. samipubco.com The presence of the phenylamine group in this compound would alter these values.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. thaiscience.info For molecules with multiple functional groups, MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their excited states. scirp.org This is particularly important for understanding a molecule's response to light, such as its UV-Visible absorption spectrum.

TD-DFT calculations can predict the electronic absorption spectra of molecules by determining the energies of vertical excitations from the ground state to various excited states. scienceopen.com The calculated excitation energies correspond to the wavelengths of light that the molecule will absorb. Each absorption band in the spectrum can be assigned to specific electronic transitions, often from the HOMO to the LUMO or other molecular orbitals. scirp.org For instance, in a computational study of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, TD-DFT was used to compute the UV-Vis spectrum, which was then compared with the experimentally measured spectrum. scienceopen.com This allows for a detailed understanding of the nature of the electronic transitions, such as n→π* or π→π* transitions.

Table 3: Theoretical UV-Visible Absorption Data for a Related Chalcone (B49325) Derivative

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 350 | 0.85 | HOMO → LUMO | π→π |

| 280 | 0.42 | HOMO-1 → LUMO | π→π |

| 250 | 0.15 | HOMO → LUMO+1 | π→π* |

This table presents representative TD-DFT data for a related chalcone containing a naphthalene moiety to illustrate the prediction of UV-Vis absorption bands and their corresponding electronic transitions. scienceopen.com The specific values for this compound would be different.

Analysis of Intramolecular Charge Transfer (ICT) Character in Excited States

The electronic structure of this compound, featuring a donor (aniline) and an acceptor (naphthalene) group, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. In such processes, the absorption of light promotes an electron from a molecular orbital predominantly localized on the donor to one centered on the acceptor. This redistribution of electron density results in a highly polar excited state with a significantly larger dipole moment than the ground state.

Theoretical studies on analogous systems, such as N-aryl-1-naphthylamines, have shown that the extent of charge transfer is influenced by the substitution pattern on the aniline ring and the nature of the linkage between the donor and acceptor moieties. For instance, in a series of 1-naphthanilides, a linear free energy relationship was observed between the energy of the CT emission and the Hammett constants of the substituents on the anilino phenyl ring, indicating a tunable charge separation in the excited state. xmu.edu.cn The magnitude of this effect was found to be more pronounced for 1-naphthoyl derivatives compared to their 2-naphthoyl counterparts, suggesting that the position of attachment on the naphthalene ring plays a critical role in defining the charge transfer pathway. xmu.edu.cn

Computational models, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are instrumental in characterizing the ICT state. These calculations can predict the energies of the ground and excited states, the oscillator strengths of electronic transitions, and the changes in electron density upon excitation. For molecules with distinct donor and acceptor units, analysis of the molecular orbitals involved in the transition, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can confirm the ICT character. In many donor-acceptor systems, the HOMO is localized on the electron-donating fragment, while the LUMO resides on the electron-accepting part.

Theoretical Modeling of Photophysical Phenomena

Solvatochromism and Quantitative Solvent Polarity Effects on Electronic Spectra

The significant change in dipole moment associated with ICT makes the photophysical properties of this compound highly sensitive to the polarity of its environment. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when dissolved in different solvents. A positive solvatochromism (a red shift in the emission spectrum with increasing solvent polarity) is a strong indicator of an excited state with a larger dipole moment than the ground state.

The effect of solvent polarity on the electronic spectra can be quantitatively described by the Lippert-Mataga equation, which relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the orientation polarizability of the solvent. Theoretical studies on related molecules, such as 2-amino-9,10-anthraquinone, have successfully used this model to rationalize the observed solvent effects and infer changes in molecular structure with solvent polarity. rsc.org

For this compound, it is anticipated that the emission maximum would exhibit a bathochromic shift as the solvent polarity increases. This is because polar solvent molecules will reorient around the excited molecule to stabilize the large dipole moment of the ICT state, thus lowering its energy. Computational methods, such as those combining quantum mechanics with a polarizable continuum model (QM/PCM), can simulate the solvent effect and predict the absorption and emission spectra in different media. psu.edu These calculations can provide insights into the specific and non-specific interactions between the solute and solvent molecules.

While a detailed data table for this compound is not available, the table below, based on studies of similar donor-acceptor naphthalene derivatives, illustrates the expected trend of solvatochromic shifts.

| Solvent | Polarity Function (Δf) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | ~0.00 | ~350 | ~400 | High |

| Toluene (B28343) | ~0.01 | ~355 | ~420 | Higher |

| Dichloromethane | ~0.22 | ~360 | ~450 | Even Higher |

| Acetonitrile | ~0.31 | ~365 | ~480 | Highest |

| (Note: The data in this table is illustrative and based on general trends observed for similar compounds, not specific experimental values for this compound) |

Aggregation-Induced Emission (AIE) Mechanisms and Molecular Packing Effects

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This behavior is often attributed to the restriction of intramolecular rotations (RIR) in the solid state, which blocks non-radiative decay pathways that are active in solution.

Many naphthalene derivatives, particularly those with flexible linkages between aromatic units, have been shown to exhibit AIE. acs.org The mechanism often involves a twisted intramolecular charge transfer (TICT) state in solution. In this state, rotational motion around single bonds leads to a non-emissive, charge-separated state. In the aggregated state, these rotations are sterically hindered, forcing the molecule to relax through a radiative pathway from a more planar, locally excited state.

Computational Analysis of Radiative and Non-Radiative Decay Processes and Quantum Yields

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is determined by the competition between radiative (kr) and non-radiative (knr) decay rates from the excited state. Computational chemistry provides tools to estimate these rates and, consequently, the quantum yield.

The radiative decay rate is related to the oscillator strength of the S1 → S0 transition, which can be calculated using TD-DFT. Non-radiative decay processes, including internal conversion (IC) and intersystem crossing (ISC) to the triplet state, are more challenging to model. IC is often facilitated by conical intersections between potential energy surfaces, and its rate can be estimated by calculating the energy barrier to reach such intersections. ISC rates are dependent on the spin-orbit coupling between the singlet and triplet states.

Theoretical studies on phenylthiophene compounds have shown how subtle structural modifications, such as methylation, can significantly alter the rate of intersystem crossing. rsc.org For aniline, quantum dynamics simulations have highlighted the important role of Rydberg states in its photoinduced dynamics. nih.gov While specific quantum yield calculations for this compound are not documented, the table below presents typical calculated photophysical parameters for a related donor-acceptor molecule.

| Parameter | Calculated Value | Method |

| Absorption Wavelength (λabs) | 350-370 nm | TD-DFT |

| Emission Wavelength (λem) | 420-500 nm (in polar solvents) | TD-DFT |

| Oscillator Strength (f) | 0.1 - 0.5 | TD-DFT |

| Radiative Lifetime (τr) | 1-10 ns | Calculated from f |

| S1-T1 Energy Gap (ΔEST) | 0.5 - 1.0 eV | DFT/TD-DFT |

| (Note: This table contains representative data for a generic donor-acceptor molecule and does not reflect specific calculations for this compound.) |

Advanced Computational Simulations for Material Properties

Furthermore, quantum chemical calculations can be extended to predict properties relevant to materials science, such as charge mobility and exciton (B1674681) diffusion lengths. By modeling clusters of molecules, it is possible to understand how intermolecular interactions affect these properties. For instance, computational studies on substituted benzenes and naphthalenes have explored the nature of van der Waals complexes and their influence on photophysical behavior. researchgate.net Such simulations are invaluable for the rational design of new organic materials with tailored electronic and optical properties.

Nonlinear Optical (NLO) Properties Calculations and Design Principles

Molecules containing naphthalene and phenylamine groups are of significant interest for nonlinear optics due to their potential for large hyperpolarizabilities, which arise from extended π-conjugated systems and intramolecular charge transfer (ICT).

The NLO response of a molecule is characterized by its linear polarizability (α) and, more importantly, its first hyperpolarizability (β). These properties can be calculated using quantum chemical methods, most commonly DFT.

For derivatives of naphthalen-1-yl-phenylamine, DFT calculations have been performed to predict their NLO properties. For instance, a study on N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline demonstrated that such molecules possess large first static hyperpolarizabilities. researchgate.netresearchgate.net Another investigation on 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one (3NPP), a D-π-A system, reported a total first hyperpolarizability (βtot) of 420.51 × 10⁻³⁰ esu, highlighting its potential as a promising NLO material. researchgate.net The presence of π-conjugated linkers and strong donor-acceptor groups is key to achieving these high values. researchgate.net

The table below presents computed NLO data for representative naphthalen-yl-phenylamine derivatives from the literature.

| Compound Name | Method | Dipole Moment (Debye) | <α> (a.u.) | βtot (a.u.) | Reference |

| N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline | B3LYP/6-31++G(d,p) | 5.69 | 235.61 | 1948.87 | researchgate.net |

| N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline | M-06/6-31++G(d,p) | 5.77 | 236.22 | 1938.16 | researchgate.net |

| N-[3-(naphthalene-1-yloxy)butyl]-2,4-dinitroaniline | B3LYP/6-31++G(d,p) | 6.45 | 246.33 | 1297.02 | researchgate.net |

Note: The data illustrates the typical range of values obtained for related compounds through computational studies.

Computational studies are instrumental in developing design principles for molecules with enhanced NLO properties. For donor-π-acceptor (D-π-A) type phenylamine derivatives, several strategies have been identified to boost the NLO response: arxiv.orgaps.org

Strengthening Donor and Acceptor Groups: Increasing the electron-donating ability of the donor (like the phenylamine nitrogen) and the electron-withdrawing strength of the acceptor group enhances intramolecular charge transfer, which is directly related to a larger β value.

Extending the π-Conjugated Bridge: Lengthening the π-linker between the donor and acceptor groups increases the conjugation length, facilitating charge separation and leading to a higher NLO response. aps.org

Structural Modification: The introduction of specific functional groups or heteroatoms can significantly alter the NLO properties. For example, adding a carbonyl group at the junction of the π-linker and the acceptor, or incorporating nitrogen atoms into the acceptor group, can reduce the excitation energy and enhance ICT intensity, thereby increasing the NLO coefficients. arxiv.orgaps.org

These design principles, derived from theoretical modeling, provide a clear roadmap for synthesizing novel naphthalen-1-yl-phenylamine derivatives with tailored and superior NLO performance for advanced photonic applications. aps.org

Based on a comprehensive review of available scientific literature, there is insufficient specific research data on the chemical compound This compound for its direct applications in optoelectronic and organic electronic devices as a primary functional material. The requested detailed article, structured around its use as a hole-transporting material (HTM) in OLEDs, OPVs, and OTFTs, and the fundamental analysis of its charge transport mechanisms, cannot be generated with scientific accuracy as the compound itself is not a focal point of current research in these fields.

Research in organic electronics focuses on these more complex derivatives for several reasons:

Enhanced Thermal and Morphological Stability: Larger, often star-shaped or spiro-configured molecules, possess higher glass transition temperatures (Tg), which is crucial for the longevity and stability of organic electronic devices. mdpi.com

Tailored Energy Levels: The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be finely tuned by extending the molecular structure. This is critical for efficient charge injection and transport between different layers of a device. acs.org

Improved Film-Forming Properties: The ability to form uniform, amorphous thin films is essential for device fabrication and performance, a property often enhanced in more complex molecular architectures. smolecule.com

While the fundamental principles of charge transport in arylamine-based systems, including electron/hole transport characteristics in amorphous films and trap-limited transport, are broadly studied, these investigations use well-established materials like NPB as models. researchgate.netscispace.comaip.org There is no specific literature detailing these phenomena with a focus on "this compound".

Therefore, due to the strict constraint to focus solely on "this compound", it is not possible to provide a scientifically accurate and detailed article following the requested outline. The available data pertains to its more complex derivatives, and extrapolating this information would be inaccurate and violate the prompt's explicit instructions.

Research on Optoelectronic and Organic Electronic Applications

Design Principles for Multifunctional Organic Semiconductors

While general design principles for creating multifunctional organic semiconductors are well-established, their specific application to 3-Naphthalen-1-yl-phenylamine has not been documented. Multifunctional materials, which combine properties like light emission and efficient charge transport in a single molecule, are highly sought after for simplifying device architecture and reducing manufacturing costs. snu.ac.kr

Achieving both high photoluminescence quantum yield (for light emission) and high charge carrier mobility (for transport) in a single molecule is a significant challenge in materials science. Often, the dense molecular packing that favors good charge transport can lead to aggregation-caused quenching of light emission. Strategies to overcome this include designing molecules with bulky side groups to prevent quenching or creating twisted molecular structures that balance intermolecular electronic coupling. The application of these strategies to This compound has not been reported.

Molecular engineering allows scientists to fine-tune the properties of a material by making precise changes to its chemical structure. This can involve adding electron-donating or electron-withdrawing groups to alter the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby changing the material's color of emission or its charge injection properties. There is no literature available that describes such molecular engineering efforts or their outcomes for the This compound framework.

Structure Property Relationship Studies and Molecular Engineering

Influence of Substituent Effects on Electronic and Photophysical Characteristics

Role of Electron-Donating and Electron-Withdrawing Groups on Spectroscopic Properties

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the diarylamine framework significantly modulates their spectroscopic properties. EDGs, such as methoxy (B1213986) (-OCH₃) or amine (-NH₂) groups, increase the electron density on the aromatic system. This generally leads to a destabilization of the highest occupied molecular orbital (HOMO), resulting in a smaller HOMO-LUMO energy gap. researchgate.net Consequently, the absorption and emission spectra of the molecule exhibit a bathochromic (red) shift, moving to longer wavelengths. chinesechemsoc.org For example, studies on related triarylamine systems have shown that the presence of electron-rich methoxy substituents leads to a more pronounced intramolecular charge transfer (ICT) effect and red-shifted absorption spectra. rug.nl

Conversely, EWGs, such as cyano (-CN) or nitro (-NO₂) groups, pull electron density away from the aromatic rings. This stabilizes the HOMO and often the lowest unoccupied molecular orbital (LUMO) as well, potentially leading to a hypsochromic (blue) shift or more complex changes in the absorption and emission profiles depending on the specific molecular architecture. rsc.orgotterbein.edu The interplay between the donor diarylamine core and an acceptor group can create a donor-π-acceptor structure, which is fundamental for many applications in organic electronics. researchgate.net The strength and positioning of these groups allow for precise tuning of the emission color and efficiency of the materials. rsc.org

| Compound | Substituent | Effect | Absorption Max (λmax) | Emission Max (λem) | Reference |

|---|---|---|---|---|---|

| TTM-DPA | Diphenylamine (Donor) | Bathochromic Shift | 644 nm | 705 nm | chinesechemsoc.org |

| TTM-DBPA | Dibiphenylylamine (Stronger Donor) | Further Bathochromic Shift | 664 nm | 748 nm | chinesechemsoc.org |

| Pd[DMBil2–H] | -H (Reference) | - | ~650 nm | - | rsc.org |

| Pd[DMBil2–N(CH₃)₂] | -N(CH₃)₂ (Strong Donor) | Bathochromic Shift | ~700 nm | - | rsc.org |

| Pd[DMBil2–CN] | -CN (Withdrawing) | Hypsochromic Shift | - | - | rsc.org |

Stereoelectronic Effects on Molecular Conformation and Reactivity

Stereoelectronic effects, which describe the influence of molecular geometry on electronic properties, play a crucial role in determining the conformation and reactivity of diarylamines. The alignment of the nitrogen lone pair with the π-systems of the aromatic rings is fundamental for conjugation. frontiersin.orgnih.gov A planar conformation allows for maximum overlap and delocalization of electrons, which in turn affects the molecule's antioxidant potential and its behavior in chemical reactions. frontiersin.orgnih.gov

For instance, in phenothiazine (B1677639) derivatives bearing diarylamino substituents, the ability of the molecule to adopt a coplanar conformation in its radical cation state significantly lowers its oxidation potential. rsc.orgrsc.org This conformational change, driven by electronic stabilization, is highly dependent on the nature of the diarylamino group. rsc.orgrsc.org Bulky substituents can force the aromatic rings to twist relative to each other, disrupting π-conjugation and altering the electronic properties. This interplay between steric hindrance and electronic effects is a key consideration in molecular design. frontiersin.org The reactivity of the diarylamine, particularly its ability to act as a radical-trapping antioxidant, is enhanced by a planar geometry that facilitates the necessary electronic rearrangements. frontiersin.org

Conformational Analysis and Rotational Barriers in Diarylamines

The three-dimensional structure of diarylamines like 3-Naphthalen-1-yl-phenylamine is not static. The molecule can adopt various conformations due to rotation around the C-N single bonds. The energetic landscape of these rotations, characterized by rotational barriers, dictates the preferred molecular shape and the dynamic behavior of the molecule.

A conformational study of N-phenyl-1-naphthylamine has been conducted using empirical methods to understand its preferred spatial arrangement. dntb.gov.ua The flexibility of the diarylamine structure is generally higher than that of related amides. bris.ac.uk The barrier to rotation around the C-N bonds, and thus the interconversion between different conformers, is a critical parameter. In unsubstituted or lightly substituted diarylamines, these barriers are typically low, leading to rapid interconversion at room temperature. researchgate.net However, the introduction of bulky substituents, particularly at the ortho positions of the aromatic rings, can significantly increase the rotational barrier. researchgate.net

Engineering of Axial Chirality and Atropisomerism in Diarylamine Derivatives

When the rotation around the C-N bonds in a diarylamine is sufficiently hindered by bulky substituents, distinct and non-interconverting rotational isomers (rotamers) can be isolated. If these rotamers are non-superimposable mirror images of each other, they are known as atropisomers, and the molecule is said to possess axial chirality. researchgate.netescholarship.org This is a fascinating area of stereochemistry with implications for developing new chiral catalysts and materials.

The creation of atropisomeric diarylamines requires careful molecular engineering. researchgate.netescholarship.org A systematic study has shown that the degree of steric hindrance at the ortho positions of both aryl rings is the critical factor for achieving stable atropisomerism in acyclic secondary diarylamines. bris.ac.ukescholarship.org For example, while a single tert-butyl group is insufficient to create stable atropisomers in some diarylamines, the combination of multiple bulky groups, such as a tert-butyl group and a rigid ortho-methyl-1-naphthalene, can lead to a dramatic increase in the rotational barrier, resulting in atropisomers that are stable at room temperature. bris.ac.uk

Intramolecular hydrogen bonding can also be a powerful strategy to restrict C-N bond rotation and stabilize a specific conformation, leading to atropisomerism. nih.govsnnu.edu.cn This approach has been used to create stereochemically stable N-aryl quinoids, which are structurally analogous to diarylamines. mdpi.comnih.gov The stability of these atropisomers can be classified based on their half-life for racemization, with some engineered diarylamines exhibiting half-lives on the order of decades. nih.govnih.gov

| Compound Type | Key Structural Feature | Rotational Barrier (ΔG‡) | Half-life (t1/2) | Reference |

|---|---|---|---|---|

| Tri-ortho-substituted diarylamine | Typical substituents | Low | Milliseconds | researchgate.net |

| Tetra-ortho-substituted diarylamine | One tert-butyl group | Higher | Hours (at room temp) | bris.ac.uk |

| Diarylamine with t-butyl and methyl-naphthalene | High steric hindrance | ~31.1 kcal/mol | ~20 hours (at 100°C) | bris.ac.uknih.gov |

| Diarylamine with intramolecular H-bond | Locked conformation | 30-36 kcal/mol | Decades to centuries (at room temp) | nih.gov |

Correlation between Molecular Structure and Device Performance in Optoelectronics

In the field of organic optoelectronics, particularly in organic light-emitting diodes (OLEDs), derivatives of this compound are widely used as hole-transporting materials (HTMs). researchgate.net The performance of these devices—measured by parameters like efficiency, brightness, and operational lifetime—is directly correlated with the molecular structure of the HTM.

Key structural features that influence device performance include:

Energy Levels (HOMO/LUMO): The HOMO level of the HTM must be well-aligned with the anode's work function and the HOMO of the emissive layer to ensure efficient injection and transport of holes. The LUMO level should be high enough to block electron leakage from the emissive layer to the HTL. These energy levels can be tuned by introducing electron-donating or -withdrawing substituents. researchgate.netsemanticscholar.org

Charge Carrier Mobility: Efficient hole transport requires good π-π stacking between adjacent molecules, which is influenced by the molecular shape and packing in the solid state. Introducing rigid and planar moieties can enhance intermolecular interactions and improve charge mobility.

Thermal and Morphological Stability: For long device lifetimes, the HTM must have a high glass transition temperature (Tg) to prevent crystallization of the amorphous thin film during operation. Incorporating bulky, rigid, or spiro-configured units into the molecular structure is a common strategy to increase Tg. rsc.orgrsc.org

For example, 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB), a widely used HTM, incorporates the N-phenyl-1-naphthylamine moiety and exhibits good hole mobility and a suitable HOMO level. researchgate.net Further modifications, such as creating star-shaped molecules or polymers based on the N-phenyl-1-naphthylamine unit, have been explored to enhance thermal stability and fine-tune electronic properties for improved device performance. snu.ac.krresearchgate.netosti.gov Research has shown that even subtle structural variations can lead to significant differences in power conversion efficiency, open-circuit voltage, and short-circuit current density in organic solar cells and OLEDs. researchgate.nettohoku.ac.jp

| Material | Key Structural Feature | Device Application | Observed Performance Metric | Reference |

|---|---|---|---|---|

| NPB | N-phenyl-1-naphthylamine units | OLED HTL | Good hole mobility, high transparency | researchgate.net |

| 1-TNPA | Tris(4-(naphthalen-1-yl-phenyl)amine) | OLED HTL & Emitter | 45% higher current efficiency vs. NPB | snu.ac.kr |

| DPNA-SFX | Spiro[fluorene-9,9′-xanthene] core with PNA units | Red PHOLED HTL | EQEmax of 34.7%, low efficiency roll-off | rsc.org |

| TB1 | Rigid Tröger's Base scaffold with N-phenyl-1-naphthylamine | OLED HTL | High Tg (152°C), comparable or better performance than NPB | rsc.org |

Q & A

Q. What are the recommended synthetic routes for 3-Naphthalen-1-yl-phenylamine, and what are their mechanistic considerations?

The synthesis typically involves cross-coupling reactions between naphthalene derivatives and substituted anilines. For example, a Buchwald-Hartwig amination or Ullmann coupling can facilitate aryl-amine bond formation. Mechanistically, these reactions rely on transition-metal catalysts (e.g., Pd or Cu) to activate halide-substituted naphthalenes for nucleophilic attack by amines. Solvent choice (e.g., toluene or DMF) and base (e.g., Cs₂CO₃) significantly influence yield and reaction kinetics .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

- ¹H/¹³C NMR : The aromatic region (6.5–8.5 ppm) should display distinct splitting patterns correlating with the naphthalene and phenyl substituents. Integration ratios validate proton counts.

- IR : Stretching frequencies for N–H (3300–3500 cm⁻¹) and C–C aromatic bonds (1450–1600 cm⁻¹) confirm functional groups. Purity is assessed via absence of extraneous peaks (e.g., –OH or –NH₂ impurities) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Avoid skin/eye contact and inhalation using PPE (gloves, goggles, lab coats). Work in a fume hood due to potential dust formation. Store in airtight containers away from oxidizers. Emergency protocols include rinsing exposed areas with water and consulting safety data sheets for spill management .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction be optimized to resolve the molecular structure of this compound, particularly in cases of crystallographic disorder?

Use low-temperature data collection (e.g., 100 K) to minimize thermal motion. High-resolution detectors (e.g., CCD or PILATUS) improve data quality. For disordered regions, refine occupancy factors and apply restraints (e.g., SIMU/DELU in SHELXL). A data-to-parameter ratio >15 ensures reliable refinement .

Q. What experimental strategies are effective in addressing discrepancies between computational predictions and empirical data for the electronic properties of this compound?

Compare DFT-predicted HOMO-LUMO gaps with UV-Vis spectra. Adjust computational parameters (e.g., solvent models or basis sets) to match experimental conditions. Validate charge distribution via electrostatic potential maps derived from X-ray charge density analysis .

Q. What in vitro assays are recommended to evaluate the potential therapeutic effects of this compound, based on its structural analogs?

Use cytotoxicity assays (e.g., MTT or resazurin) to screen for anti-proliferative activity. Enzyme inhibition assays (e.g., kinase or protease panels) identify molecular targets. For antimicrobial studies, employ broth microdilution (CLSI guidelines) against Gram-positive/negative strains .

Q. What methodologies are recommended for analyzing the environmental persistence and degradation pathways of this compound in ecotoxicological studies?

Perform photolysis studies under simulated sunlight (λ > 290 nm) to assess UV stability. Use LC-MS/MS to identify degradation products. Aerobic biodegradation can be evaluated via OECD 301D closed bottle tests, monitoring dissolved organic carbon depletion .

Q. How can researchers reconcile conflicting data regarding the compound's solubility in different solvent systems?

Standardize protocols (e.g., shake-flask method at 25°C) and validate purity via HPLC. Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. For polar aprotic solvents (e.g., DMSO), quantify solubility via gravimetric analysis .

Q. What are the critical considerations in designing a catalytic system for the enantioselective synthesis of this compound derivatives?

Chiral ligands (e.g., BINAP or Josiphos) paired with Rh or Pd catalysts enable asymmetric amination. Optimize steric and electronic effects to control enantiomeric excess (ee). Reaction monitoring via chiral HPLC ensures enantiopurity .

Q. How do intermolecular interactions in the solid-state structure of this compound influence its physicochemical properties, and what analytical techniques are essential for probing these interactions?

π-π stacking and hydrogen bonding dictate melting points and solubility. Hirshfeld surface analysis quantifies interaction types (e.g., C–H···π). Differential scanning calorimetry (DSC) correlates thermal stability with packing motifs. Pair distribution function (PDF) analysis reveals short-range order in amorphous phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.